molecular formula C9H7N3O4 B6143815 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000933-15-2

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No. B6143815
CAS RN: 1000933-15-2
M. Wt: 221.17 g/mol
InChI Key: CAOKZFGLLFQDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1000933-15-2 . It has a molecular weight of 221.17 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid . The InChI code for this compound is 1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.17 .

Mechanism of Action

The exact mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is unknown, however, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in tumorigenesis, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties, as well as anti-cancer and anti-viral activity. In addition, this compound has been found to possess anti-diabetic, anti-hypertensive, and anti-atherogenic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound and can degrade quickly when exposed to light or heat. Additionally, this compound is a relatively small molecule and can be difficult to handle in the laboratory.

Future Directions

The potential applications of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid are vast, and there are many possible future directions for research. These include further investigation into the potential therapeutic applications of this compound, such as its use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and specific treatments for these conditions. Other potential future directions for research include the development of new synthesis methods for this compound and the investigation of its potential applications in the field of nanotechnology.

Synthesis Methods

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid can be synthesized in a variety of ways. One of the most common methods is the reaction of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with an acid or base. This reaction yields the desired product, this compound. Other methods of synthesis include the oxidation of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with a suitable oxidizing agent, or the reaction of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with an aldehyde or ketone.

Scientific Research Applications

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has been studied extensively for its potential applications in the medical and pharmaceutical fields. Studies have shown that this compound has antioxidant and anti-inflammatory properties, as well as anti-cancer and anti-viral activity. In addition, this compound has been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKZFGLLFQDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.